molecular formula C9H12BrFO3 B8443077 Ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate

Ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate

Cat. No. B8443077
M. Wt: 267.09 g/mol
InChI Key: LXPKJVMTTPWCDI-UHFFFAOYSA-N
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Patent
US08153683B2

Procedure details

Add 13.0 mL (75.0 mmol) of ethyldiisopropylamine to a solution of 2.0 g (7.5 mmol) of ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate (Preparation 57) in DMF (8 mL), at 0° C., and stir the mixture overnight at room temperature. Add a solution of HCl 1N (20 mL), water (15 mL), and EtOAc (75 mL). Extract the organic layer, wash with saturated NaHCO3 (2×100 mL), water (2×100 mL), and brine (2×100 mL), dry over anhydrous MgSO4, filter and concentrate under reduced pressure. Purify the residue by column chromatography using EtOAc/hexane (1:4) as eluent to give the title compound (1.17 g, 84% yield) as a mixture trans:cis 5:1 of isomers as a colorless oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
84%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)C(C)C)C.Br[C:11]([F:23])([CH:17]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18]1)[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.O>CN(C=O)C.CCOC(C)=O>[F:23][C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:18]2[CH:17]1[CH2:21][CH2:20][C:19]2=[O:22]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C1CC(CC1)=O)F
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., and stir the mixture overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer
WASH
Type
WASH
Details
wash with saturated NaHCO3 (2×100 mL), water (2×100 mL), and brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
title compound
Type
product
Smiles
FC1(C2CCC(C12)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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